3,3'-Methylenedisalicylic acid

Vue d'ensemble

Description

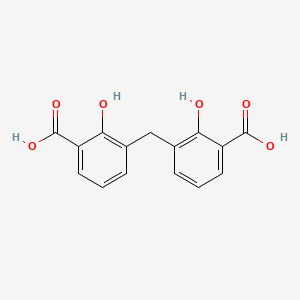

3,3’-Methylenedisalicylic acid: is an organic compound with the molecular formula C15H12O6. It is a derivative of salicylic acid, where two salicylic acid molecules are linked by a methylene bridge at the 3-position of each aromatic ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3,3’-Methylenedisalicylic acid can be synthesized through the condensation reaction of salicylic acid with formaldehyde. The reaction typically involves the following steps:

Condensation Reaction: Salicylic acid is reacted with formaldehyde in the presence of a catalyst, such as hydrochloric acid or sulfuric acid, to form the methylene bridge between the two salicylic acid molecules.

Purification: The crude product is purified by recrystallization from suitable solvents like acetone or benzene to obtain pure 3,3’-Methylenedisalicylic acid

Industrial Production Methods: Industrial production of 3,3’-Methylenedisalicylic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous reactors and efficient purification techniques, such as distillation and crystallization, are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 3,3’-Methylenedisalicylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Various substituted derivatives depending on the reagents used

Applications De Recherche Scientifique

Corrosion Inhibition

1.1 Overview

MDS has been investigated for its effectiveness as a corrosion inhibitor for aluminum in saline environments. Its performance was evaluated using electrochemical techniques, including potentiodynamic polarization and electrochemical impedance spectroscopy.

1.2 Mechanism of Action

MDS inhibits corrosion by adsorbing onto the aluminum surface, forming a protective layer that reduces the rate of corrosion. The presence of functional groups in MDS facilitates its adsorption, which is critical in preventing both uniform and pitting corrosion in chloride solutions .

1.3 Experimental Findings

A study demonstrated that the corrosion inhibition efficiency of MDS increases with concentration:

| Concentration (M) | Corrosion Current Density ( μA/cm²) | Inhibition Efficiency (%) |

|---|---|---|

| 5 × 10⁻⁵ | 0.82 | 63.4 |

| 1 × 10⁻⁴ | 0.65 | 73.2 |

| 5 × 10⁻⁴ | 0.50 | 80.4 |

The results indicate that higher concentrations of MDS lead to lower corrosion currents, suggesting enhanced protective capabilities against corrosion in saline environments .

Antimicrobial Activity

2.1 Overview

MDS has shown potential as an antimicrobial agent against various pathogens, including fungi and bacteria. Its efficacy was tested against both Gram-positive and Gram-negative bacteria as well as fungal strains.

2.2 Case Studies

In one study, MDS was tested against several microorganisms:

- Fungi : Candida albicans and Aspergillus fumigatus

- Gram-positive bacteria : Staphylococcus aureus and Bacillus subtilis

- Gram-negative bacteria : Escherichia coli and Proteus vulgaris

The results indicated that MDS exhibited significant antimicrobial activity, particularly against Candida albicans, where it demonstrated a notable inhibition zone compared to standard antibiotics .

2.3 Mechanism of Action

The antimicrobial action of MDS is believed to involve penetration into microbial membranes, disrupting metabolic processes by blocking metal binding sites in essential enzymes .

Structural Investigations

3.1 Chemical Properties

MDS serves as a reagent in structural investigations due to its ability to form complexes with metals like copper and aluminum. Its chemical structure allows it to be utilized in various synthetic pathways for developing new materials .

Mécanisme D'action

The mechanism of action of 3,3’-Methylenedisalicylic acid varies depending on its application:

Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective barrier that prevents the interaction of the metal with corrosive agents.

Antimicrobial Activity: It disrupts the cell membrane of microorganisms, leading to cell death.

Coordination Chemistry: As a ligand, it coordinates with metal ions through its carboxyl and hydroxyl groups, forming stable complexes.

Comparaison Avec Des Composés Similaires

Salicylic Acid: The parent compound of 3,3’-Methylenedisalicylic acid, known for its use in acne treatment and as a precursor for aspirin.

Methylenebis(2-hydroxybenzoic acid): Another derivative of salicylic acid with similar properties but different structural features.

Uniqueness: 3,3’-Methylenedisalicylic acid is unique due to its methylene bridge linking two salicylic acid molecules, which imparts distinct chemical and physical properties. This structural feature enhances its ability to act as a corrosion inhibitor and antimicrobial agent compared to its parent compound .

Activité Biologique

3,3'-Methylenedisalicylic acid (MDS), also known as 5,5'-methylenedisalicylic acid, is a compound that has garnered attention due to its diverse biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

- Molecular Formula : CHO

- Molecular Weight : 288.26 g/mol

- CAS Number : 122-25-8

- Melting Point : Approximately 238 °C

- Solubility : Insoluble in water

The structural formula of MDS includes two salicylic acid units linked by a methylene bridge, which contributes to its unique chemical behavior and biological interactions .

Antimicrobial Properties

Recent studies have demonstrated that MDS exhibits significant antibacterial activity against various strains of bacteria. For instance, research indicated that MDS was effective at inhibiting the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for MDS were found to be comparable to those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .

Cytotoxic Effects

MDS has been investigated for its cytotoxic effects on mammalian cells. In vitro assays revealed that MDS can induce apoptosis in cancer cell lines, with mechanisms involving the activation of caspases and the disruption of mitochondrial membrane potential. These findings indicate that MDS could be a promising candidate for cancer therapy .

Anti-inflammatory Activity

Studies have shown that MDS possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is mediated through the downregulation of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in inflammatory responses. Such activity suggests that MDS may be beneficial in treating inflammatory diseases .

The biological activity of MDS can be attributed to several mechanisms:

- Enzyme Inhibition : MDS has been reported to inhibit specific enzymes involved in inflammation and cancer progression.

- Reactive Oxygen Species (ROS) Modulation : MDS can modulate ROS levels within cells, impacting cell survival and apoptosis.

- Gene Expression Regulation : It influences the expression of genes associated with cell cycle regulation and apoptosis.

Study 1: Antibacterial Efficacy

A study published in December 2023 evaluated the antibacterial activity of MDS against common pathogens. The results showed that MDS had an MIC ranging from 32 to 128 µg/mL depending on the bacterial strain tested. The study concluded that MDS could serve as a lead compound for developing new antibacterial agents .

Study 2: Cytotoxicity in Cancer Cells

Another significant study assessed the cytotoxic effects of MDS on various cancer cell lines. The results indicated that treatment with MDS resulted in a dose-dependent decrease in cell viability, with IC values ranging from 10 to 30 µM across different cell lines. The mechanism was linked to the activation of apoptotic pathways .

Study 3: Anti-inflammatory Properties

Research conducted on the anti-inflammatory effects of MDS demonstrated its ability to significantly reduce levels of TNF-α and IL-6 in cultured macrophages. This suggests that MDS could be explored further for therapeutic applications in chronic inflammatory conditions .

Summary Table of Biological Activities

| Activity Type | Effectiveness | Mechanism Involved |

|---|---|---|

| Antibacterial | Moderate to High | Enzyme inhibition |

| Cytotoxicity | Dose-dependent | Apoptosis induction |

| Anti-inflammatory | Significant | NF-κB pathway inhibition |

Propriétés

IUPAC Name |

3-[(3-carboxy-2-hydroxyphenyl)methyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O6/c16-12-8(3-1-5-10(12)14(18)19)7-9-4-2-6-11(13(9)17)15(20)21/h1-6,16-17H,7H2,(H,18,19)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXFMUMBJLQGDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)O)CC2=C(C(=CC=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Benzoic acid, methylenebis[2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

5578-67-6, 27496-82-8 | |

| Record name | 3,3'-Methylenedisalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005578676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylene disalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027496828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, methylenebis[2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-METHYLENEDISALICYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CR6OYN7LDN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.